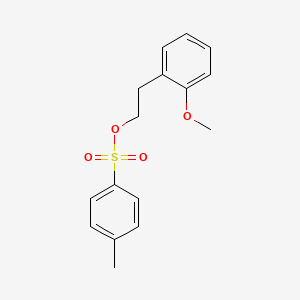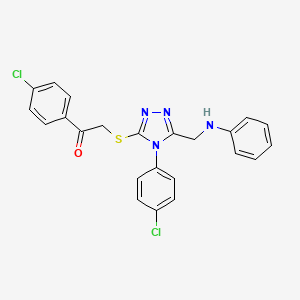![molecular formula C24H14BrF6N3O2S B12010646 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide CAS No. 618432-20-5](/img/structure/B12010646.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺是一种复杂的有机化合物,其独特的结构特点包括三氟甲基、溴苯基和喹唑啉基。
准备方法
合成路线和反应条件
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺的合成通常涉及多个步骤,从制备中间体开始。 该过程通常包括:
喹唑啉中间体的形成: 这一步涉及 4-溴苯胺与适当试剂反应以形成喹唑啉中间体。
三氟甲基的引入: 三氟甲基是通过使用三氟甲基化试剂的反应引入的。
偶联反应: 最后一步涉及在特定条件下将喹唑啉中间体与三氟甲基化的苯基化合物偶联,以形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产量和纯度。 这通常包括:
扩大反应规模: 调整反应条件以适应更大的体积。
纯化技术: 使用先进的纯化方法,如色谱,以确保最终产品的纯度。
化学反应分析
反应类型
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰官能团。
取代: 溴苯基可以与不同的亲核试剂发生取代反应。
常见的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生喹唑啉酮衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探究其在治疗各种疾病中的治疗潜力。
工业: 用于开发先进材料和催化剂。
作用机制
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺的作用机制涉及其与特定分子靶标的相互作用。 该化合物可能:
与酶结合: 通过与活性位点结合来抑制酶活性。
与受体相互作用: 通过作为激动剂或拮抗剂来调节受体活性。
影响细胞途径: 影响细胞信号通路,导致各种生物效应。
相似化合物的比较
类似化合物
N,N'-双[3,5-双(三氟甲基)苯基]硫脲: 以其在促进有机转化中的用途而闻名。
N-[3,5-双(三氟甲基)苯基]-N'-[(8a,9S)-10,11-二氢-6'-甲氧基-9-辛可宁基]硫脲: 用于对映选择性共轭加成反应。
独特性
N-[3,5-双(三氟甲基)苯基]-2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}乙酰胺因其官能团的独特组合而脱颖而出,赋予其独特的化学和生物特性。
属性
CAS 编号 |
618432-20-5 |
|---|---|
分子式 |
C24H14BrF6N3O2S |
分子量 |
602.3 g/mol |
IUPAC 名称 |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H14BrF6N3O2S/c25-15-5-7-17(8-6-15)34-21(36)18-3-1-2-4-19(18)33-22(34)37-12-20(35)32-16-10-13(23(26,27)28)9-14(11-16)24(29,30)31/h1-11H,12H2,(H,32,35) |
InChI 键 |
HDYZXEJDFBJNEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12010600.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)

![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

